

IUPAC name and synonyms for Docosanedioic acid.

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Compound of Interest

Compound Name: *Docosanedioic acid*

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An In-depth Technical Guide to **Docosanedioic Acid**

For researchers, scientists, and drug development professionals, a thorough understanding of key chemical compounds is paramount. This guide provides a detailed overview of **Docosanedioic acid**, covering its nomenclature, physicochemical properties, synthesis, and its emerging role in drug development.

IUPAC Name and Synonyms

The systematically generated IUPAC name for this compound is **Docosanedioic acid**.^{[1][2]} It is also known by a variety of other names, which are frequently encountered in literature and chemical databases.

Common Synonyms:^{[2][3][4][5][6]}

- Felogenic acid
- Phellogenic acid
- Phelogenic acid
- 1,22-Docosanedioic acid
- 1,20-Eicosanedicarboxylic acid

- Docosan-1,22-dioic acid

Physicochemical Properties

Docosanedioic acid is a long-chain dicarboxylic acid with the chemical formula $C_{22}H_{42}O_4$.^[1]^[3] It is characterized by a 22-carbon aliphatic chain with a carboxylic acid group at each end.^[1] This structure imparts specific physical and chemical properties valuable in various applications.^[1]

Property	Value	Source
Molecular Formula	$C_{22}H_{42}O_4$	^[1] ^[2] ^[5] ^[6]
Molecular Weight	370.57 g/mol	^[1] ^[4] ^[5] ^[6]
CAS Number	505-56-6	^[1] ^[2]
Appearance	White solid	^[3] ^[4] ^[6]
Melting Point	124–126 °C	^[1]
Boiling Point	527 °C	^[3] ^[4]
Density	0.972 g/cm ³	^[3] ^[4] ^[6]
Solubility	Insoluble in water, sparingly soluble in DMSO (1 mg/mL)	^[1] ^[3]

Experimental Protocols: Synthesis of Docosanedioic Acid

Several methods for the synthesis of **docosanedioic acid** have been reported in the literature. The following are detailed methodologies for key synthetic routes.

Wolff-Kishner Reduction of 7,16-Diketodocosanedioate

This method involves the reduction of a diketone precursor.

Methodology: Disodium 7,16-diketodocosanedioate is reacted with triethanolamine, hydrazine hydrate, and potassium hydroxide. A small amount of hydrochloric acid is used to facilitate the

reaction, which proceeds via a Wolff-Kishner reduction mechanism to yield **docosanedioic acid**.^{[1][3]}

Desulfurization of 2,5-bis(ω -carboxyoctyl)thiophene

This approach utilizes a thiophene derivative as the starting material.

Methodology: 2,5-bis(ω -carboxyoctyl)thiophene is subjected to desulfurization using Raney nickel as the catalyst. This process removes the sulfur atom from the thiophene ring and reduces the double bonds, resulting in the formation of **docosanedioic acid**.^[3]

Oxidative Coupling of 10-Undecynoic Acid

This synthesis route involves the coupling of two smaller alkyne molecules.

Methodology: 10-undecynoic acid undergoes oxidative coupling to form docosa-10,12-diyndioic acid. This intermediate is then reduced using a palladium catalyst to saturate the triple bonds, yielding **docosanedioic acid** with a reported yield of 90%.^{[1][3]}

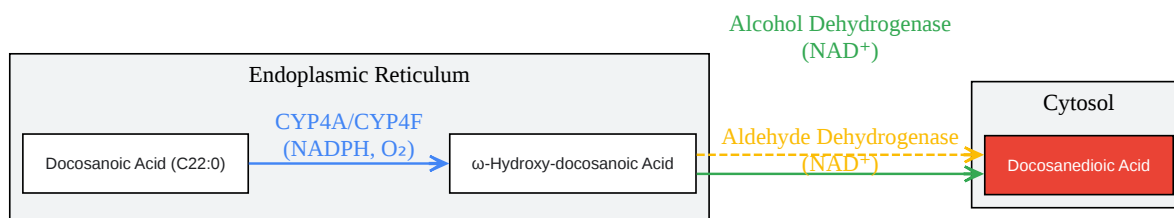
Role in Drug Development and Biological Systems

Docosanedioic acid has garnered attention for its potential applications in drug development, particularly as a linker in antibody-drug conjugates (ADCs).^{[4][5][7]} ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. The long aliphatic chain of **docosanedioic acid** can be utilized as a hydrophobic, non-cleavable linker to conjugate drugs to antibodies.^[4]

Signaling Pathways and Metabolism

Docosanedioic acid is involved in lipid metabolism, specifically through the ω -oxidation pathway. This metabolic route serves as an alternative to the primary β -oxidation of fatty acids, especially when mitochondrial β -oxidation is impaired.^[8]

The following diagram illustrates the ω -oxidation pathway leading to the formation of **docosanedioic acid**.

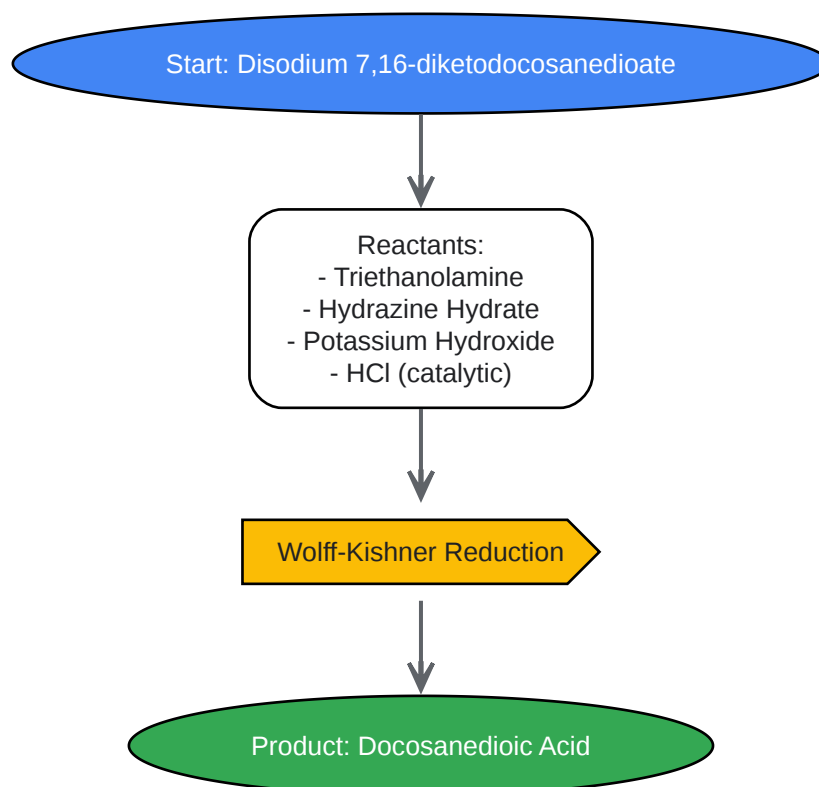


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Caption: The ω -oxidation pathway of docosanoic acid to **docosanedioic acid**.

Experimental Workflow: Synthesis via Wolff-Kishner Reduction

The logical workflow for the synthesis of **docosanedioic acid** via Wolff-Kishner reduction can be visualized as follows.



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Caption: Workflow for the synthesis of **docosanedioic acid** via Wolff-Kishner reduction.

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